NCS-382

Description

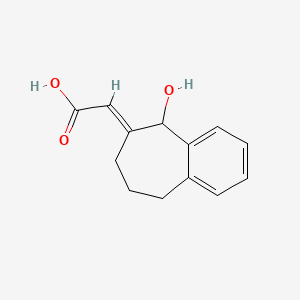

Structure

3D Structure

Properties

CAS No. |

520505-01-5 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |

InChI |

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15) |

InChI Key |

UADPGHINQMWEAG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |

Synonyms |

6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Mechanism of Action of NCS-382: From Putative GHB Receptor Antagonist to CaMKIIα Ligand

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a synthetic, semi-rigid structural analog of the endogenous neurotransmitter gamma-hydroxybutyric acid (GHB). Initially heralded as the first selective antagonist for the putative GHB receptor, the pharmacological profile of NCS-382 has since been revealed to be far more complex. A comprehensive review of the literature indicates that while NCS-382 is a potent ligand for high-affinity GHB binding sites, it often fails to antagonize the behavioral and electrophysiological effects of GHB, and in some cases, may even produce similar or potentiating effects.[1][2][3] This has led to a re-evaluation of its mechanism of action, with evidence suggesting potential indirect effects on GABA(B) receptors and, more recently, the identification of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a primary binding target.[4][5] This guide provides a detailed overview of the current understanding of NCS-382's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the intricate signaling pathways and logical relationships involved.

The Shifting Paradigm of NCS-382's Mechanism of Action

The Initial Hypothesis: A Selective GHB Receptor Antagonist

NCS-382 was first described as a selective antagonist at specific GHB receptor sites.[6] Early studies demonstrated that NCS-382 could block certain neuropharmacological effects of GHB, such as the increase in cGMP levels and inositol (B14025) phosphate (B84403) turnover in the hippocampus, as well as the release of dopamine (B1211576) in the striatum.[6] These findings, coupled with its ability to displace [3H]GHB from its binding sites, positioned NCS-382 as a critical tool for investigating the physiological role of the endogenous GHB system.[7] Some studies also reported that NCS-382 possessed anticonvulsant properties, particularly against seizures induced by GHB.[6]

Conflicting Evidence and the Question of Antagonism

Despite the initial promising results, a larger body of evidence has emerged challenging the role of NCS-382 as a straightforward GHB antagonist. Numerous behavioral studies in animal models have shown that NCS-382 fails to antagonize key GHB-induced effects, including sedation, ataxia, and discriminative stimuli.[1][8][9] Furthermore, some research has indicated that NCS-382 can elicit effects qualitatively similar to GHB or even enhance some of its actions.[1][2]

The Modern Perspective: A Ligand of the CaMKIIα Hub Domain

Recent groundbreaking research has identified the hub domain of CaMKIIα as the long-sought-after high-affinity binding site for GHB and its analogs, including NCS-382.[4][5] This finding has reshaped the understanding of NCS-382's mechanism of action. NCS-382 is now characterized as a brain-penetrating, high nanomolar-affinity ligand for the CaMKIIα hub domain.[4][10] This interaction is believed to stabilize the hub oligomer complex, which may underlie the neuroprotective effects observed with some GHB analogs.[5] This new framework helps to explain the complex pharmacology of NCS-382 and provides a novel target for therapeutic intervention in conditions such as ischemic stroke and other neurodegenerative disorders.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and pharmacokinetics of NCS-382.

Table 1: Binding Affinity of NCS-382 and Related Compounds

| Compound | Radioligand | Preparation | Ki (μM) | Reference |

| NCS-382 | [3H]NCS-382 | Rat Cortical Homogenate | 0.340 | [11] |

| GHB | [3H]NCS-382 | Rat Cortical Homogenate | 4.3 | [10] |

| Ph-HTBA (1i) | [3H]NCS-382 | Rat Cortical Homogenate | 0.078 | [4] |

| 2-F-NCS-382 (6) | [3H]NCS-382 | Rat Cortical Homogenate | 0.11 | [11] |

| 2-Ph-NCS-382 (9) | [3H]NCS-382 | Rat Cortical Homogenate | 0.081 | [11] |

Table 2: Pharmacokinetic Parameters of NCS-382 in Mice (100 mg/kg, i.p.)

| Parameter | Serum | Brain | Kidney | Liver | Reference |

| Cmax (μg/g or μg/mL) | 18.2 ± 3.4 | 4.6 ± 0.6 | 1.7 ± 0.2 | 131.2 ± 20.9 | [12][13] |

| Tmax (h) | 0.25 | 0.25 | 0.25 | 0.25 | [12][13] |

| AUC0-t (μgh/g or μgh/mL) | 12.5 ± 1.1 | 4.9 ± 0.4 | 2.1 ± 0.3 | 82.3 ± 15.7 | [12][13] |

| t1/2 (h) | 0.3 ± 0.0 | 1.1 ± 0.1 | 1.2 ± 0.1 | 0.4 ± 0.1 | [12][13] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways and the evolution of our understanding of NCS-382's mechanism of action.

Experimental Protocols

Detailed experimental protocols from the original foundational papers were not readily accessible in full-text format. The following methodologies are based on detailed descriptions from review articles and modern, standardized protocols for these types of assays.

Radioligand Binding Assay ([3H]NCS-382 Competition)

This protocol is adapted from the methods described in Tian et al. (2022) and general radioligand binding assay protocols.[4][14]

Objective: To determine the binding affinity (Ki) of test compounds for the high-affinity GHB binding site (CaMKIIα hub domain) by measuring their ability to compete with the binding of [3H]NCS-382.

Materials:

-

Rat cortical tissue

-

[3H]NCS-382 (Radioligand)

-

Unlabeled NCS-382 or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the competitor compound.

-

Total Binding: Add a known amount of membrane protein, a fixed concentration of [3H]NCS-382, and binding buffer.

-

Non-specific Binding: Add membrane protein, [3H]NCS-382, and a high concentration of unlabeled GHB or NCS-382 (to saturate the specific binding sites).

-

Competition: Add membrane protein, [3H]NCS-382, and increasing concentrations of the test compound.

-

Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A specific gamma-hydroxybutyrate receptor ligand possesses both antagonistic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Radiofluorinated Analogs of NCS-382 as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist NCS-382 in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. giffordbioscience.com [giffordbioscience.com]

NCS-382: A Critical Examination of its Role as a GHB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzo-cyclohept-6-ylideneacetic acid) has long been investigated as a putative antagonist of the gamma-hydroxybutyric acid (GHB) receptor.[1][2] As a semirigid structural analog of GHB, it has been a critical tool in elucidating the complex pharmacology of GHB.[1][2] However, a comprehensive review of the existing literature reveals a contentious debate surrounding its true pharmacological profile. While binding studies confirm its affinity for GHB binding sites, its functional activity as a selective antagonist is a subject of considerable controversy.[1][2][3] This technical guide provides an in-depth analysis of NCS-382, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence suggests that while NCS-382 is a valuable ligand for studying GHB receptors, its classification as a straightforward antagonist is an oversimplification, with evidence pointing towards partial agonist activity and potential indirect effects on the GABAergic system.

Pharmacological Profile and Binding Affinity

NCS-382 is a stereoselective ligand for GHB binding sites, demonstrating affinity for both high and low-affinity populations of these sites.[1][2] Notably, initial studies reported that NCS-382 displayed no significant affinity for either GABAA or GABAB receptors, suggesting a degree of selectivity for the GHB receptor.[1][2][3]

However, the functional consequences of this binding are not straightforward. Numerous behavioral studies have shown that NCS-382 fails to antagonize several hallmark effects of GHB, including its discriminative stimuli, sedative effects, and induction of ataxia.[1][2] In some instances, NCS-382 has been observed to produce effects similar to GHB or even enhance some of its actions.[1][2]

Recent research has identified the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a high-affinity binding site for GHB.[4] NCS-382 exhibits a higher affinity for this site compared to GHB itself. The binding affinities of NCS-382 and related compounds are summarized in the table below.

| Compound | Target | Ki (μM) |

| NCS-382 | CaMKIIα hub domain | 0.340[4] |

| GHB | CaMKIIα hub domain | 4.3[4] |

| 2-fluorinated NCS-382 | CaMKIIα hub domain | 0.11[4] |

| [18F]9 (a radiofluorinated analog) | CaMKIIα hub domain | 0.081[4] |

The Controversy: Antagonist, Partial Agonist, or Something Else?

The central debate surrounding NCS-382 revolves around its functional activity. While initially hailed as a selective GHB receptor antagonist, a significant body of evidence challenges this classification.

Evidence for Antagonism:

-

Some early electrophysiological and neurochemical studies demonstrated that NCS-382 could block certain GHB-mediated effects.[3]

-

In specific experimental paradigms, such as drug discrimination studies, NCS-382 has been shown to dose-dependently block GHB-appropriate responding.[5]

Evidence Against Pure Antagonism:

-

A re-evaluation of the literature suggests that the antagonistic effects of NCS-382 may be attributable to an indirect action at GABAB receptors.[1][2][3]

-

Several behavioral studies have failed to demonstrate antagonism of GHB-induced locomotor inhibition and ataxia.[1][2]

-

Some studies have reported that NCS-382 can elicit effects qualitatively similar to GHB and can even potentiate GHB-induced sedation.[3]

-

Electrophysiological actions of GHB that are sensitive to NCS-382 in vivo have not been consistently replicated in vitro, with antagonism only observed following the blockade of GABAB receptors.[1][2]

Signaling Pathways

The signaling mechanisms of GHB are intricate, involving at least two distinct receptor systems and downstream effects on multiple neurotransmitter systems.

GHB's Dual Receptor Action: GHB exerts its effects through both high-affinity, specific GHB receptors and low-affinity interactions with GABAB receptors.[6][[“]] At pharmacological doses, many of the sedative and intoxicating effects of GHB are mediated through the GABAB receptor.[[“]] The specific GHB receptor, when activated, is thought to be excitatory and can modulate the release of other neurotransmitters.[8]

Dopaminergic Modulation: A key consequence of GHB receptor activation is the modulation of dopamine (B1211576) release.[9] This is a biphasic effect, with an initial decrease in dopamine release followed by a subsequent increase. This complex regulation of the dopaminergic system is believed to contribute to the rewarding and addictive properties of GHB.

Overview of GHB signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for interpreting the conflicting data surrounding NCS-382. Below are synthesized protocols for key experimental approaches used to characterize its effects.

Radioligand Binding Assays

This protocol is used to determine the binding affinity of NCS-382 for specific receptors.

Objective: To quantify the affinity (Ki) of NCS-382 for GHB binding sites.

Materials:

-

Rat cortical homogenates

-

[3H]NCS-382 (radioligand)

-

Unlabeled NCS-382 or other competing ligands

-

Scintillation fluid and counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of [3H]NCS-382.

-

In parallel incubations, include increasing concentrations of unlabeled NCS-382 to compete for binding.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radiofluorinated Analogs of NCS-382 as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist NCS-382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. consensus.app [consensus.app]

- 8. GHB receptor - Wikipedia [en.wikipedia.org]

- 9. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Pharmacology of NCS-382: A Technical Guide to its Structure, Synthesis, and Mechanisms of Action

For Immediate Release

Copenhagen, Denmark – December 16, 2025 – In the landscape of neuropharmacology, few molecules have generated as much intrigue and evolving understanding as NCS-382. Initially characterized as a putative antagonist of the γ-hydroxybutyric acid (GHB) receptor, recent discoveries have unveiled its significant interaction with the α isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα), opening new avenues for therapeutic exploration. This technical guide provides a comprehensive overview of the structure, synthesis, and multifaceted biological activity of NCS-382, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

NCS-382, chemically known as (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a semi-rigid analog of the endogenous neurotransmitter GHB. Its structure is characterized by a benzocycloheptene (B12447271) core, which confers a specific conformational constraint believed to be crucial for its biological activity.

Molecular Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol

Synthesis of NCS-382

While detailed proprietary synthesis protocols are often closely held, the general synthetic route to NCS-382 and its analogs can be conceptualized through a multi-step process. A plausible pathway involves the initial construction of the core benzocycloheptenone scaffold, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetic acid side chain.

A generalized synthetic workflow is outlined below. This process is illustrative and specific reagents, reaction conditions, and purification methods would require optimization.

Pharmacological Profile: A Tale of Two Targets

NCS-382 exhibits a complex pharmacological profile, primarily interacting with two distinct protein targets in the central nervous system: the GHB receptor and the CaMKIIα hub domain.

Interaction with the GHB Receptor

NCS-382 was initially developed as a selective antagonist for the high-affinity GHB binding site. Binding studies have confirmed that it is a stereoselective ligand for these sites.[2][3] However, its functional role as a pure antagonist has been a subject of debate.[2][3][4] Some studies suggest that its antagonistic effects might be indirect or context-dependent, and it does not consistently reverse all GHB-induced behaviors.[1][2][3][4] It is noteworthy that NCS-382 displays no significant affinity for GABAA or GABAB receptors.[3][4]

Interaction with CaMKIIα

More recently, the CaMKIIα hub domain has been identified as a high-affinity binding site for NCS-382.[5] This interaction is significant as CaMKIIα is a crucial enzyme in synaptic plasticity and neuronal signaling. Analogs of NCS-382 have been developed with even higher affinity for the CaMKIIα hub domain, highlighting this as a promising therapeutic target.[5]

Quantitative Binding Data

The following table summarizes the available quantitative data on the binding affinity of NCS-382 and related compounds.

| Compound | Target | Assay Type | Kᵢ (μM) | Reference |

| NCS-382 | CaMKIIα hub domain | Radioligand competition assay ([³H]NCS-382) | 0.340 | [6] |

| Ph-HTBA (analog) | CaMKIIα hub domain | Radioligand competition assay ([³H]NCS-382) | 0.078 | [6] |

| NCS-382 | GHB Receptor | Radioligand competition assay ([³H]GHB) | ~10-15 fold higher affinity than GHB | [1] |

Experimental Methodologies

The characterization of NCS-382's pharmacological profile has relied on a variety of experimental techniques. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of NCS-382 for its target receptors.

Objective: To determine the inhibition constant (Kᵢ) of NCS-382 for the GHB receptor or CaMKIIα.

Materials:

-

[³H]NCS-382 or another suitable radioligand (e.g., [³H]GHB)

-

Membrane preparations from rat brain tissue or cells expressing the target receptor

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled NCS-382 and other competing ligands

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (NCS-382).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological recordings are used to assess the functional effects of NCS-382 on neuronal activity.

Objective: To determine if NCS-382 can antagonize GHB-induced changes in neuronal firing.

Materials:

-

Anesthetized animal model (e.g., rat)

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

Solutions of GHB and NCS-382 for administration

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Electrode Placement: Surgically expose the brain region of interest (e.g., prefrontal cortex or hippocampus) and lower a recording microelectrode to the target location.

-

Baseline Recording: Record the spontaneous firing rate of individual neurons.

-

Drug Administration: Administer GHB (e.g., via intraperitoneal injection) and record the resulting changes in neuronal firing.

-

Antagonism Study: In a separate set of experiments, pre-treat the animal with NCS-382 before administering GHB and record the neuronal response.

-

Data Analysis: Analyze the firing rates before and after drug administration to determine if NCS-382 can block or attenuate the effects of GHB.[7]

Signaling Pathways

The dual targets of NCS-382 implicate it in two distinct signaling cascades.

GHB Receptor Signaling

The GHB receptor is a G protein-coupled receptor (GPCR).[5] While its downstream signaling is not fully elucidated, activation is thought to involve G-protein activation, which can subsequently modulate the activity of ion channels, such as Ca²⁺ and K⁺ channels, leading to changes in neuronal excitability.

CaMKIIα Signaling

CaMKIIα is a serine/threonine kinase that plays a critical role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Its activation is triggered by an increase in intracellular Ca²⁺, which binds to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKIIα, leading to its autophosphorylation and sustained activity even after Ca²⁺ levels have returned to baseline. NCS-382 binds to the hub domain of CaMKIIα, which is involved in the assembly of the holoenzyme, suggesting it may modulate the enzyme's function.

Conclusion and Future Directions

NCS-382 stands as a molecule with a rich and evolving pharmacological narrative. Its journey from a putative GHB receptor antagonist to a ligand for the CaMKIIα hub domain underscores the complexity of neuropharmacology and the potential for new discoveries to reshape our understanding of established compounds. The dual nature of its interactions presents both challenges and opportunities for drug development. Future research should focus on elucidating the precise functional consequences of its binding to both the GHB receptor and CaMKIIα, and how these interactions might be leveraged for the treatment of neurological and psychiatric disorders. The development of more selective analogs for each target will be instrumental in dissecting their respective physiological roles and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GHB receptor - Wikipedia [en.wikipedia.org]

- 6. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist NCS-382 in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of gamma-hydroxybutyrate and its antagonist NCS-382 on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Developmental Odyssey of NCS-382: From a Putative GHB Antagonist to a CaMKIIα Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially rising to prominence as the first purported antagonist for the gamma-hydroxybutyric acid (GHB) receptor, NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) has since embarked on a complex and fascinating journey of scientific discovery. This technical guide synthesizes the history of NCS-382's development, from its initial promise in antagonizing GHB-induced effects to the subsequent re-evaluation of its mechanism and its more recent identification as a selective ligand for the CaMKIIα hub domain. We present a comprehensive overview of the key in vitro and in vivo studies, including detailed experimental protocols and a summary of the quantitative data that has shaped our understanding of this multifaceted molecule.

Discovery and Early Development

NCS-382, a semi-rigid analogue of GHB, was the first compound reported to act as an antagonist at GHB receptor sites.[1] Early research focused on its potential to counteract the effects of GHB, a neurotransmitter and recreational drug. Binding studies confirmed that NCS-382 is a stereoselective ligand for GHB-binding sites.[1][2] However, its pharmacological profile proved to be more intricate than initially thought.

Conflicting data emerged regarding its selective antagonist action at the GHB receptor.[1][2] While some studies demonstrated that NCS-382 could antagonize certain GHB-induced effects, a broader evaluation of the literature suggested that these antagonistic actions might be a result of an indirect effect on GABA(B) receptors.[1][2][3] Further behavioral studies revealed that NCS-382 did not consistently antagonize GHB-induced behaviors and, in some instances, could produce effects similar to or even enhance the actions of GHB.[1][2]

Re-evaluation of Mechanism and Shift in Focus

The initial hypothesis of NCS-382 as a straightforward GHB antagonist was challenged by in vivo and in vitro electrophysiological studies. The antagonistic effects of NCS-382 on GHB's electrophysiological actions in vitro were only observed when GABA(B) receptors were blocked, further pointing towards a more complex mechanism of action.[1][2]

More recently, research has unveiled a novel and significant target for NCS-382: the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[4][5][6] This brain-relevant kinase is a key regulator of calcium signaling and is implicated in various neurological processes and diseases.[6] NCS-382 has been identified as a brain-penetrating, high-affinity ligand selective for the CaMKIIα hub domain, opening up new avenues for its therapeutic potential in areas such as ischemic stroke and neurodegenerative disorders.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on NCS-382.

Table 1: Receptor Binding Affinity

| Radioligand | Competitor | Brain Region | Ki (μM) | Reference |

| [3H]GHB | R-NCS-382 | Rat Brain | - | [7] |

| [3H]GHB | RS-NCS-382 | Rat Brain | - | [7] |

| [3H]GHB | S-NCS-382 | Rat Brain | - | [7] |

| [3H]NCS-382 | R-NCS-382 | Rat Brain | - | [7] |

| [3H]NCS-382 | RS-NCS-382 | Rat Brain | - | [7] |

| [3H]NCS-382 | S-NCS-382 | Rat Brain | - | [7] |

| [3H]NCS-382 | Unlabeled NCS-382 | Rat Cortical Homogenate | 0.340 | [6] |

| [3H]NCS-382 | Compound 6 | Rat Cortical Homogenate | 0.11 | [6] |

| [3H]NCS-382 | Compound 9 | Rat Cortical Homogenate | 0.081 | [6] |

Note: Specific Ki values for the enantiomers of NCS-382 displacing [3H]GHB and [3H]NCS-382 were described qualitatively in the source as R-NCS-382 being more potent than the RS- and S-forms.[7]

Table 2: Pharmacokinetic Parameters in Mice

| Dose (mg/kg, i.p.) | Cmax (μM) | Reference |

| 300 | ~400 | [8] |

| 500 | ~450 | [8] |

Table 3: Brain Penetration in Mice (30 minutes post-oral administration of 10 mg/kg)

| Compound | Brain to Plasma Ratio | Reference |

| GHB | 0.20 | [9] |

| HOCPCA (1) | 0.37 | [9] |

| NCS-382 | 0.38 | [9] |

Table 4: Metabolic Enzyme Kinetics

| Metabolic Pathway | Species | Tissue | Km (μmol/L) | Reference |

| Dehydrogenation | Mouse | Liver Microsomes | 29.5 ± 10.0 | [10][11] |

| Dehydrogenation | Human | Liver Microsomes | 12.7 ± 4.8 | [10][11] |

| Glucuronidation | Mouse | Liver Microsomes | >100 | [10][11] |

| Glucuronidation | Human | Liver Microsomes | >100 | [10][11] |

Experimental Protocols

In Vivo Murine Pharmacokinetic Studies

-

Drug Administration: Single intraperitoneal (i.p.) injections of NCS-382 at doses of 100, 300, and 500 mg/kg body weight.[10][11]

-

Sample Collection: Blood and brain tissue collected at various time points post-injection.

-

Analytical Method: Quantification of NCS-382 was performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[10] An Atlantis T3 analytical column was used, and detection was carried out on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode and negative polarity.[8] The MRM transitions for NCS-382 were 216.9→173.1 m/z.[8]

In Vitro Toxicology Assays

-

Cell Lines: HepG2 cells and primary human hepatocytes.[12]

-

Compound Concentration: NCS-382 was tested at a high dose of 0.5 mM.[12]

-

Assays Conducted:

-

CYP450 Inhibition: Assessed the inhibitory capacity of NCS-382 on major cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) in human liver microsomes.[12]

-

Xenobiotic Receptor Activation: Evaluated the potential for activation of nuclear receptors.[12]

-

Cellular Integrity and Function: Measured cell viability, oxidative stress, apoptosis, and ATP production.[12]

-

Gene Expression Analysis: Profiled the expression of over 370 genes involved in cellular toxicity.[12]

-

In Vivo Studies in a Murine Model of SSADH Deficiency

-

Animal Model: Aldh5a1-/- mice, a model for succinic semialdehyde dehydrogenase (SSADH) deficiency.[8]

-

Drug Administration: Daily intraperitoneal (i.p.) injections of NCS-382 (300 mg/kg body weight in 0.1% sodium bicarbonate) or vehicle, starting at day of life (DOL) 15 and continuing until DOL 22.[8]

-

Genotyping: Performed via tail biopsy and 3-primer PCR at DOL 10.[8]

-

Endpoint: Animals were sacrificed on DOL 22, approximately 24 hours after the final dose, for further analysis.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving NCS-382 and a typical experimental workflow for its in vivo evaluation.

Caption: NCS-382's interactions with GHB-related and CaMKIIα signaling pathways.

Caption: A generalized workflow for in vivo pharmacokinetic analysis of NCS-382.

Conclusion

The story of NCS-382 is a compelling example of the iterative nature of drug discovery. Initially characterized as a putative GHB receptor antagonist, its true pharmacological identity has proven to be far more nuanced. While its role in the GHB/GABAergic system remains a subject of complex investigation, the discovery of its high-affinity binding to the CaMKIIα hub domain has revitalized interest in this compound. This new understanding opens exciting possibilities for the development of NCS-382 and its analogues as potential therapeutics for a range of neurological disorders. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Radiofluorinated Analogs of NCS-382 as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicologic/Transport Properties of NCS-382, a γ-Hydroxybutyrate (GHB) Receptor Ligand, in Neuronal and Epithelial Cells: Therapeutic Implications for SSADH Deficiency, a GABA Metabolic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Synthesis and Tritium Labeling of a Selective Ligand for Studying High-affinity γ-Hydroxybutyrate (GHB) Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. A pharmacokinetic evaluation and metabolite identification of the GHB receptor antagonist NCS-382 in mouse informs novel therapeutic strategies for the treatment of GHB intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro toxicological evaluation of NCS-382, a high-affinity antagonist of γ-hydroxybutyrate (GHB) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of NCS-382: A Technical Guide to its Selectivity for GHB Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of NCS-382 for γ-hydroxybutyrate (GHB) receptors. It is intended for researchers, scientists, and drug development professionals engaged in the study of GHB pharmacology and related central nervous system targets. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of the complex pharmacology of NCS-382.

Once hailed as a selective antagonist for GHB receptors, the scientific consensus on NCS-382 has evolved. Extensive research, detailed herein, reveals a more nuanced profile: while NCS-382 is a potent ligand for specific binding sites historically associated with GHB, its functional antagonism is weak and inconsistent. Furthermore, the discovery of a high-affinity interaction with the α isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) has redefined our understanding of its molecular targets.

Binding Affinity and Selectivity Profile

NCS-382 exhibits a complex binding profile, with high affinity for both the putative GHB binding sites and the hub domain of CaMKIIα. While it was initially developed as a selective ligand for the former, subsequent research has demonstrated a comparable or even higher affinity for the latter. Critically, binding studies have consistently shown that NCS-382 lacks affinity for GABAA and GABAB receptors.[1][2]

Table 1: Competitive Binding Affinity of NCS-382 at Various Targets

| Target | Radioligand | Preparation | Ki (µM) | Reference |

| CaMKIIα | [3H]NCS-382 | Rat Cortical Homogenates | 0.34 | [3] |

| CaMKIIα | [3H]NCS-382 | Rat Cortical Homogenates | 0.340 | [4] |

| Putative GHB Receptor | [3H]GHB | Rat Brain Homogenates | R-NCS-382 is 2x more potent than RS-NCS-382 and 60x more potent than S-NCS-382 in displacing [3H]GHB | [5] |

| Putative GHB Receptor | [3H]NCS-382 | Rat Brain Homogenates | R-NCS-382 is 2x more potent than RS-NCS-382 and 14x more potent than S-NCS-382 in displacing [3H]NCS-382 | [5] |

Note: Direct Ki values for NCS-382 at the putative GHB receptor are not consistently reported in the literature, with potency often described relative to its enantiomers or other compounds.

Functional Activity: A Controversial Antagonist

The initial promise of NCS-382 as a selective GHB receptor antagonist has been challenged by numerous in vivo and in vitro studies. While some early electrophysiological studies suggested antagonistic properties, a larger body of evidence indicates that NCS-382 fails to block many of the hallmark behavioral effects of GHB.

In fact, under certain experimental conditions, NCS-382 has been observed to produce GHB-like agonist effects or even potentiate the actions of GHB.[1][2] Several studies have concluded that any observed antagonistic effects of NCS-382 may be indirect and potentially related to the blockade of GABAB receptors, particularly when these receptors are already pharmacologically inhibited.[1][2]

Table 2: Summary of Functional Studies on NCS-382's Antagonism of GHB Effects

| Experimental Model | GHB-Induced Effect | NCS-382 Effect | Conclusion | Reference |

| Mice | Depressant-like effects, reduced locomotor activity, reduced operant behavior | Failed to convincingly antagonize | NCS-382's ability to antagonize GHB's effects may be very limited. | [6] |

| Rats (Drug Discrimination) | Discriminative stimulus effects | Dose-dependently blocked | Discriminative stimulus properties of GHB are mediated via stimulation of GHB receptors. | [7] |

| Rats (Spontaneous Firing in Prefrontal Cortex) | Increased firing rate (low dose GHB) | Blocked excitatory effect | Excitatory effect of low-dose GHB is mediated by a GHB receptor. | [8] |

| Various Behavioral Assays (Review) | Discriminative stimuli, locomotor inhibition, ataxia | Fails to antagonize | NCS-382 is a good ligand but not a selective antagonist for the GHB receptor. | [1][2] |

Experimental Protocols

Radioligand Binding Assay ([3H]NCS-382 Competition Assay for CaMKIIα)

This protocol is adapted from studies investigating the binding of NCS-382 and its analogs to the CaMKIIα hub domain.[3]

3.1.1 Materials

-

Radioligand: [3H]NCS-382

-

Tissue Preparation: Rat cortical membrane homogenates

-

Binding Buffer: 50 mM KH2PO4, pH 6

-

Wash Buffer: Ice-cold binding buffer

-

Non-specific Binding Control: High concentration of unlabeled GHB or NCS-382

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation Counter

3.1.2 Procedure

-

Rat cortical tissue is homogenized in ice-cold binding buffer.

-

The homogenate is centrifuged, and the resulting pellet is resuspended in fresh binding buffer. This wash step is typically repeated.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

For the competition assay, membrane homogenate is incubated with a fixed concentration of [3H]NCS-382 and varying concentrations of the unlabeled competitor (e.g., NCS-382, GHB, or other test compounds).

-

Incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., on ice or at room temperature).

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assay (Locomotor Activity)

This protocol provides a general framework for assessing the antagonistic effects of NCS-382 on GHB-induced changes in locomotor activity, based on methodologies described in the literature.[6]

3.2.1 Animals

-

Male mice are commonly used. Animals should be habituated to the testing environment before the experiment.

3.2.2 Apparatus

-

Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to quantify horizontal and vertical movements.

3.2.3 Procedure

-

Animals are randomly assigned to treatment groups (e.g., vehicle, GHB alone, NCS-382 alone, GHB + NCS-382).

-

NCS-382 or its vehicle is administered at a set time before GHB administration (e.g., 15-30 minutes).

-

GHB or its vehicle is then administered.

-

Immediately after the final injection, mice are placed in the open-field arenas.

-

Locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).

-

Data on parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena are collected and analyzed.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatments.

Signaling Pathways

Putative GHB Receptor Signaling

The signaling cascade of the putative GHB receptor is not fully elucidated but is thought to involve a G-protein-coupled mechanism. Activation by GHB is believed to lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates and diacylglycerol (DAG), and an increase in intracellular calcium. There is also evidence suggesting a link to the modulation of potassium channels.[9][10]

Conclusion

The pharmacological profile of NCS-382 is more complex than initially understood. While it demonstrates high affinity for the putative GHB binding site, its identity as a selective and functional antagonist for this receptor is not well-supported by the bulk of the scientific literature. The discovery of its high-affinity binding to the CaMKIIα hub domain necessitates a re-evaluation of data from studies that have used NCS-382 as a tool to probe GHB receptor function. For drug development professionals and researchers, it is critical to consider both of these molecular targets when interpreting the effects of NCS-382 and in the design of future studies aimed at elucidating the roles of the GHB system and CaMKIIα in the central nervous system.

References

- 1. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist NCS-382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of gamma-hydroxybutyrate and its antagonist NCS-382 on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dichotomy: An In-depth Technical Guide to the In Vivo vs. In Vitro Effects of NCS-382

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCS-382, a structural analog of γ-hydroxybutyric acid (GHB), has been a subject of extensive research due to its high affinity for GHB binding sites. Initially lauded as a selective antagonist, a closer examination of its pharmacological profile reveals a complex and often contradictory spectrum of activity when comparing its in vitro and in vivo effects. This technical guide provides a comprehensive analysis of the current scientific literature, presenting a granular view of the disparate actions of NCS-382. We delve into its binding affinities, electrophysiological consequences, and behavioral outcomes, supported by detailed experimental protocols and visual representations of the underlying mechanisms and workflows. The presented data underscores the critical importance of integrated in vivo and in vitro studies in drug development and highlights the nuanced pharmacology of NCS-382, which deviates significantly from that of a simple competitive antagonist.

Introduction

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzo[a][1]annulen-6-ylidene)acetic acid) emerged as a promising tool to elucidate the physiological roles of the endogenous neurotransmitter GHB and its dedicated binding sites. While in vitro studies have consistently demonstrated its high affinity and stereoselective binding to these sites, its in vivo effects have been far from predictable. In numerous behavioral paradigms, NCS-382 not only fails to antagonize the effects of GHB but can, under certain conditions, potentiate them or elicit GHB-like effects itself. This guide aims to dissect this dichotomy by presenting a detailed comparison of its in vitro and in vivo pharmacology, offering valuable insights for researchers in neuropharmacology and drug development.

In Vitro Effects of NCS-382

The in vitro profile of NCS-382 is largely characterized by its interaction with specific binding sites and its general lack of cytotoxicity.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in defining the in vitro interaction of NCS-382 with its targets. These studies consistently show a high affinity for GHB binding sites, significantly greater than that of GHB itself. Notably, NCS-382 exhibits negligible affinity for GABAA and GABAB receptors, which are also targets for GHB at higher concentrations.[1][2] More recent research has also identified Ca2+/calmodulin-dependent protein kinase II α (CaMKIIα) as a binding partner for NCS-382.

| Ligand | Receptor/Binding Site | Preparation | Ki (μM) | Reference |

| NCS-382 | GHB Binding Site | Rat Brain Homogenate | High Affinity (Specific values not consistently reported) | [1][2] |

| NCS-382 | CaMKIIα | Rat Cortical Homogenates | 0.34 | [3] |

| GHB | CaMKIIα | Rat Cortical Homogenates | 4.3 | [3] |

| NCS-382 | GABAA Receptor | Not specified | No significant affinity | [2] |

| NCS-382 | GABAB Receptor | Not specified | No significant affinity | [2] |

Electrophysiological Effects

In vitro electrophysiological studies have provided conflicting results regarding the antagonistic properties of NCS-382. While some studies suggest it can antagonize the electrophysiological actions of GHB, this effect is often observed only under specific conditions, such as the blockade of GABAB receptors.[2] This suggests a more complex interaction than simple competitive antagonism at the GHB binding site.

Cytotoxicity

Toxicological studies utilizing cell lines such as HepG2 and primary hepatocytes have demonstrated that NCS-382 has a low probability of cellular toxicity.[4]

| Cell Line | Assay | Concentration | Outcome | Reference |

| HepG2, Primary Hepatocytes | Cytotoxicity, Apoptosis, Oxidative Stress | High Dose (0.5 mM) | Little to no evidence of cytotoxicity | [4] |

In Vivo Effects of NCS-382

The in vivo effects of NCS-382 are markedly different from what would be predicted from its in vitro binding profile, often failing to antagonize and sometimes mimicking or enhancing the actions of GHB.

Behavioral Effects

A large body of evidence from behavioral studies in rodents indicates that NCS-382 does not act as a classical GHB antagonist.

| Behavioral Assay | Animal Model | GHB Effect | Effect of NCS-382 Pre-treatment | NCS-382 Alone | Reference |

| Locomotor Activity | Mice | Dose-dependent reduction | Generally not reversed | Can have similar depressant effects | [5][6] |

| Functional Observational Battery (FOB) | Mice | Depressant-like effects | Generally not reversed | - | [5][6] |

| Drug Discrimination | Rats | Dose-dependent discriminative stimulus | Dose-dependently blocked GHB-appropriate responding | Partial GHB-like effects | [7][8] |

| Operant Behavior | Rats | Rate-decreasing effects | Not antagonized, sometimes enhanced | Suppresses rates | [9][10] |

| Catalepsy | Mice | Induction of catalepsy | Inconsistent reports of reversal | Can have anti-cataleptic properties | [1] |

| Neurotoxicity | Rats | Neurological damage and working-memory impairment | Prevented GHB-induced effects | - | [11] |

Electrophysiological Effects

In vivo electrophysiological recordings have revealed a nuanced effect of NCS-382 on neuronal firing, particularly in the prefrontal cortex.

| Brain Region | Neuronal Effect of GHB | Effect of NCS-382 | Reference |

| Prefrontal Cortex | Low doses: Increased firing rateHigh doses: Decreased firing rate | Blocked the excitatory effect of low-dose GHBDid not block the inhibitory effect of high-dose GHB | [12] |

Neurochemical Effects

In vivo microdialysis studies have been employed to investigate the impact of NCS-382 on neurotransmitter release, although specific data on its effects on GHB-induced changes in dopamine (B1211576) are limited. The complexity of GHB's own effects on dopamine release, which can be biphasic and dependent on the animal's state of consciousness, makes the interpretation of NCS-382's role challenging.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NCS-382 for specific receptors.

Methodology:

-

Membrane Preparation: Whole brains or specific brain regions (e.g., cortex, hippocampus) from rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-GHB or [3H]-NCS-382) and varying concentrations of the unlabeled competitor drug (NCS-382 or GHB).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Functional Observational Battery (FOB)

Objective: To assess the global behavioral and physiological effects of NCS-382, alone and in combination with GHB.

Methodology:

-

Animal Acclimation: Rodents (typically mice or rats) are acclimated to the testing room and handling procedures.

-

Drug Administration: Animals are administered vehicle, GHB, NCS-382, or a combination of NCS-382 and GHB via an appropriate route (e.g., intraperitoneal injection).

-

Observational Period: At specific time points post-injection, animals are systematically observed for a range of behavioral and physiological parameters. This includes:

-

Home Cage Observations: Posture, activity level, and any abnormal behaviors.

-

Open Field Assessment: Locomotor activity, rearing, grooming, and gait.

-

Sensorimotor Functions: Responses to auditory, visual, and tactile stimuli (e.g., startle response, righting reflex).

-

Autonomic Functions: Piloerection, salivation, and pupil size.

-

Neuromuscular Functions: Muscle tone and grip strength.

-

-

Scoring: Observations are quantified using a standardized scoring system.

-

Data Analysis: Scores are compared between treatment groups to identify drug-induced effects.

Signaling Pathways and Mechanisms of Action

The seemingly contradictory effects of NCS-382 can be better understood by considering its interactions with multiple targets and the potential for indirect modulation of neurotransmitter systems.

The current understanding suggests that GHB exerts its effects through at least two primary mechanisms: high-affinity binding to specific GHB sites and lower-affinity activation of GABAB receptors. NCS-382 potently binds to the high-affinity GHB sites, where it may act as a partial agonist or an antagonist depending on the specific neuronal context and the presence of endogenous GHB. Its in vivo effects are likely a composite of its direct actions at these sites, its interaction with the CaMKIIα signaling cascade, and potential indirect modulation of other neurotransmitter systems, such as the GABAergic system, which could explain its failure to consistently antagonize GHB's behavioral effects.

Discussion and Future Directions

The disparity between the in vivo and in vitro effects of NCS-382 serves as a critical case study in neuropharmacology. While in vitro assays are invaluable for determining molecular targets and binding affinities, they cannot fully recapitulate the complex interplay of neural circuits, metabolic processes, and homeostatic mechanisms that govern the ultimate physiological and behavioral response to a compound in a living organism.

The failure of NCS-382 to act as a straightforward GHB antagonist in many in vivo models suggests several possibilities:

-

Partial Agonism: NCS-382 may possess partial agonist activity at the GHB binding site, leading to GHB-like effects, especially in the absence of the full agonist GHB.

-

Receptor Subtypes: The existence of multiple subtypes of GHB binding sites with differential affinities for NCS-382 and varying downstream signaling pathways could contribute to its complex pharmacology.

-

Indirect Modulation: NCS-382 might indirectly modulate other neurotransmitter systems, such as the GABAergic or dopaminergic systems, through its interaction with the GHB binding site or CaMKIIα.

-

Metabolism: The in vivo metabolism of NCS-382 could produce active metabolites with their own distinct pharmacological profiles.

Future research should focus on elucidating the precise nature of the interaction of NCS-382 with the GHB binding site and CaMKIIα in different brain regions and neuronal populations. The use of more sophisticated in vivo techniques, such as circuit-specific manipulations and advanced imaging, will be crucial in unraveling the complex network effects of this enigmatic compound. A deeper understanding of the pharmacology of NCS-382 will not only clarify its own potential therapeutic applications but also provide valuable insights into the physiological roles of the endogenous GHB system.

Conclusion

NCS-382 is a compound of significant scientific interest that highlights the complexities of neuropharmacological research. Its in vitro profile as a high-affinity ligand for GHB binding sites is clear. However, its in vivo actions are multifaceted and often contradictory to a simple antagonist label. This guide has synthesized the available data to provide a comprehensive overview of this dichotomy, emphasizing the need for a multi-pronged approach in drug discovery and development that integrates molecular, cellular, and systems-level investigations. For researchers working with NCS-382, a thorough appreciation of its divergent in vivo and in vitro effects is paramount for the accurate interpretation of experimental results and the design of future studies.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. In vitro toxicological evaluation of NCS-382, a high-affinity antagonist of γ-hydroxybutyrate (GHB) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist NCS-382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interactions of gamma-hydroxy butyrate with ethanol and NCS 382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of gamma-hydroxybutyrate and its antagonist NCS-382 on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ambiguous Antagonist: A Technical Guide to the Interaction of NCS-382 with GABAergic Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological properties of NCS-382, focusing on its complex and often misinterpreted interaction with γ-aminobutyric acid (GABA) receptors. While commercially available sources frequently label NCS-382 as a "GABA receptor antagonist," a closer look at the scientific literature reveals a more nuanced mechanism of action centered on the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) and an indirect modulation of GABAergic signaling. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways to offer a clear and comprehensive resource for the scientific community.

Executive Summary

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a structural analog of γ-hydroxybutyric acid (GHB). Initially developed as a selective antagonist for high-affinity GHB binding sites, recent research has definitively identified this target as the hub domain of CaMKIIα. Contrary to some classifications, extensive binding studies have demonstrated that NCS-382 exhibits no direct binding affinity for either GABAA or GABAB receptors [1][2][3][4]. However, it can indirectly influence GABAergic systems, particularly in the context of GHB's effects, which are partially mediated through GABAB receptors. This guide will dissect these interactions, providing clarity on its primary mechanism and its indirect effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional parameters of NCS-382 at its primary target and its lack of interaction with canonical GABA receptors.

Table 1: Binding Affinity of NCS-382 at the CaMKIIα Hub Domain (GHB High-Affinity Site)

| Ligand | Radioligand | Preparation | Assay Type | K_i_ (μM) | Reference(s) |

| NCS-382 | [³H]NCS-382 | Rat Cortical Homogenates | Competition Binding | 0.34 | [5] |

Table 2: Binding Affinity of NCS-382 at GABAA and GABAB Receptors

| Ligand | Receptor Target | Radioligand | Preparation | Assay Type | K_i_ or % Inhibition | Reference(s) |

| NCS-382 | GABAA | Not Specified | Not Specified | Not Specified | No Affinity | [1][2][3] |

| NCS-382 | GABAB | [³H]baclofen | Rat Brain Homogenates | Competition Binding | No inhibition up to 1 mM | [4] |

Table 3: Functional Antagonism of NCS-382 at GHB Receptors (CaMKIIα)

| Ligand | Tissue Preparation | Measured Effect | IC_50_ (nM) | Reference(s) |

| NCS-382 | Isolated Rat Striatum Membranes | GHB Receptor Antagonism | 134.1 | [6] |

| NCS-382 | Isolated Rat Hippocampus Membranes | GHB Receptor Antagonism | 201.3 | [6] |

Key Signaling Pathways and Mechanisms

The interaction of NCS-382 is best understood through two distinct mechanisms: a direct interaction with CaMKIIα and an indirect, and still debated, influence on GABAB receptor signaling.

Direct Interaction with CaMKIIα

NCS-382 binds to a specific pocket within the central hub domain of the CaMKIIα holoenzyme. This interaction stabilizes the hub oligomer complex, thereby modulating the kinase's activity. This is considered the primary mechanism of action for NCS-382 and its analogs.

Figure 1: Direct signaling pathway of NCS-382 via the CaMKIIα hub domain.

Proposed Indirect Interaction with GABAB Receptors

While NCS-382 does not bind to GABAB receptors, some of its antagonistic effects against GHB are postulated to arise from an indirect mechanism. GHB is a weak agonist at GABAB receptors. The antagonistic effect of NCS-382 on certain GHB-induced behaviors may be due to complex interactions, potentially involving the blockade of GHB's primary target (CaMKIIα), which in turn influences the overall state of neuronal excitability modulated by GABAB receptors. It has been observed that the in vitro antagonist effect of NCS-382 on GHB's electrophysiological actions was only evident when GABAB receptors were already blocked, suggesting a complex interplay rather than a simple antagonism[1][2].

Figure 2: Proposed indirect mechanism of NCS-382 on GABAergic signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NCS-382's pharmacological profile. Below are outlines of key experimental protocols cited in the literature.

Radioligand Competition Binding Assay for CaMKIIα

This protocol is used to determine the binding affinity (K_i_) of NCS-382 for the CaMKIIα hub domain by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the affinity of NCS-382 for the high-affinity GHB binding site (CaMKIIα).

Materials:

-

Tissue Preparation: Rat cortical membranes.

-

Radioligand: [³H]NCS-382.

-

Competitor: Unlabeled NCS-382 (or other test compounds).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/B), vacuum manifold.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g). Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.

-

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]NCS-382, and varying concentrations of unlabeled NCS-382.

-

Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC_50_. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Figure 3: Experimental workflow for the radioligand binding assay.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is used to measure ion channel currents in response to GABA application and to test the modulatory effects of compounds like NCS-382.

Objective: To determine if NCS-382 directly activates or inhibits GABAA receptor currents or modulates GHB's effects on these currents.

Materials:

-

Cell Preparation: HEK293 cells transfected with specific GABAA receptor subunits (e.g., α1β2γ2) or primary cultured neurons.

-

Recording Equipment: Patch-clamp amplifier, micromanipulator, perfusion system.

-

Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2.

-

-

Agonists/Modulators: GABA, GHB, NCS-382.

Methodology:

-

Cell Culture: Plate transfected cells or neurons on coverslips.

-

Patching: Under a microscope, form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette, allowing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a fixed value (e.g., -60 mV).

-

Drug Application: Rapidly perfuse the cell with the external solution containing GABA to evoke an inward Cl⁻ current (using a high Cl⁻ internal solution).

-

Testing NCS-382:

-

Direct Effect: Apply NCS-382 alone to see if it evokes any current.

-

Antagonist Effect: Co-apply NCS-382 with GABA to see if it reduces the GABA-evoked current.

-

Modulation of GHB effect: Apply GHB (a weak GABAA agonist) with and without NCS-382 to observe any change in the current.

-

-

Data Acquisition and Analysis: Record the currents and analyze parameters such as peak amplitude, activation, and desensitization kinetics.

Conclusion

NCS-382 is a valuable pharmacological tool whose primary, high-affinity binding site is the hub domain of the CaMKIIα protein, not the GABAA or GABAB receptors. Its designation as a "GABA receptor antagonist" is inaccurate and likely stems from its ability to counteract some in vivo effects of GHB, which has complex pharmacology that includes weak GABAB agonism. The antagonistic properties of NCS-382 in GABAergic systems are indirect and context-dependent. For professionals in neuroscience research and drug development, it is critical to recognize this distinction to ensure the correct interpretation of experimental results and to guide the development of more selective therapeutic agents targeting either CaMKIIα or specific GABA receptor subtypes.

References

- 1. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiofluorinated Analogs of NCS-382 as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Pharmacological Profile of NCS-382: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382, chemically known as (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a synthetic compound structurally related to the endogenous neurotransmitter γ-hydroxybutyric acid (GHB). Initially developed as a putative antagonist for the high-affinity GHB receptor, its pharmacological profile has proven to be complex and multifaceted. This technical guide provides a comprehensive overview of the pharmacological properties of NCS-382, detailing its binding affinities, in vitro and in vivo effects, and its interaction with various signaling pathways. The information is intended to serve as a core resource for researchers and professionals involved in neuroscience drug discovery and development.

Core Pharmacological Data

The quantitative pharmacological data for NCS-382 are summarized in the tables below, providing a comparative overview of its binding affinity, metabolic properties, and cellular effects.

Table 1: Receptor and Protein Binding Affinity

| Target | Preparation | Radioligand | Assay Type | Ki (μM) | IC50 (nM) | Reference |

| GHB Receptor | Rat Striatum Membranes | [³H]GHB | Competition Binding | - | 134.1 | [2] |

| GHB Receptor | Rat Hippocampus Membranes | [³H]GHB | Competition Binding | - | 201.3 | [2] |

| CaMKIIα Hub Domain | Rat Cortical Homogenate | [³H]NCS-382 | Competition Binding | 0.340 | - | [3] |

| CaMKIIα Hub Domain | Not Specified | Not Specified | Not Specified | 0.078 (for analog Ph-HTBA) | - | [3] |

Table 2: Metabolic Parameters

| Enzyme/System | Species | Preparation | Km (μmol/L) | Reference |

| Dehydrogenation Pathway | Mouse | Liver Microsomes | 29.5 ± 10.0 | [4] |

| Dehydrogenation Pathway | Human | Liver Microsomes | 12.7 ± 4.8 | [4] |

| Glucuronidation Pathway | Mouse & Human | Liver Microsomes | >100 | [4] |

Table 3: In Vitro Cellular and Toxicological Data

| Assay | Cell Line | Concentration | Effect | Reference |

| Microsomal CYP Inhibition | HepG2 | 0.5 mM | No inhibition of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | [2][5] |

| Xenobiotic Nuclear Receptor Activation | HepG2 | 0.5 mM | Minimal potential for activation | [2][5] |

| Cytotoxicity | HepG2 | 0.01-1000 μM | Low probability of cellular toxicity | [2][5] |

| Cell Viability | HepG2 | 1 mM | Reduced cell viability | [2] |

| Apoptosis/Cytotoxicity | HepG2 | 1 mM | No induction of apoptosis or cytotoxicity | [2] |

| Gene Expression | Neuronal Stem Cells | 0.5 mM | Minimal dysregulation of >370 toxicity-related genes | [5][6] |

| Cellular Permeability (A→B) | MDCK cells | 25, 50, 100 μM | 7.6 ± 1.7, 1.4 ± 0.2, 1.9 ± 0.2 x 10⁻⁶ cm/s (suggests saturable uptake) | [6] |

Mechanism of Action and Signaling Pathways

NCS-382's mechanism of action is not fully elucidated and appears to be context-dependent. It is a stereoselective ligand for GHB-binding sites but its functional effects are debated.[5][7][8] While initially labeled a GHB receptor antagonist, subsequent studies have revealed a more nuanced interaction with neuronal signaling, including evidence for partial agonism and indirect modulation of GABAB receptors.[5][7]

Interaction with the GHB Receptor and GABB Receptors

Binding studies confirm that NCS-382 has a high affinity for specific GHB receptor binding sites and does not bind to GABAA or GABAB receptors.[1][5] However, the antagonistic effects of NCS-382 on GHB-induced responses are inconsistent.[5][7][9] Some studies suggest that the observed antagonism might be due to an indirect action on GABAB receptors, especially since some in vitro antagonistic effects of NCS-382 are only observed when GABAB receptors are blocked.[5][7]

Figure 1: Proposed interactions of GHB and NCS-382 with GHB and GABAB receptors.

Modulation of CaMKIIα

More recent research has identified the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain as a high-affinity binding site for NCS-382.[10][11][12] This interaction is distinct from the classical neurotransmitter receptor binding and suggests a role for NCS-382 in modulating synaptic plasticity and neuronal signaling cascades regulated by CaMKIIα.

Figure 2: NCS-382 interaction with the CaMKIIα signaling pathway.

Experimental Protocols

This section details the generalized methodologies for key experiments cited in the pharmacological profiling of NCS-382.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki, IC50) of NCS-382 for its target receptors.

-

Tissue Preparation: Rodent brain regions (e.g., cortex, hippocampus, striatum) are dissected and homogenized in cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.[13]

-

Assay Conditions: Membrane preparations are incubated with a specific radioligand (e.g., [³H]GHB or [³H]NCS-382) and varying concentrations of NCS-382 (competitor). The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[13]

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.[13]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. [A mechanism for gamma-hydroxybutyrate (GHB) as a drug and a substance of abuse] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

The Modulatory Role of NCS-382 on CaMKIIα: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a crucial serine/threonine kinase highly abundant in the brain, playing a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological disorders, including ischemic stroke and neurodegenerative diseases, making it a significant therapeutic target. NCS-382, a derivative of γ-hydroxybutyric acid (GHB), has emerged as a selective, brain-penetrant modulator of CaMKIIα. This technical guide provides a comprehensive overview of the interaction between NCS-382 and CaMKIIα, focusing on its mechanism of action, binding kinetics, and the experimental methodologies used to characterize this interaction.

Introduction to CaMKIIα and the Role of the Hub Domain